3-methyl-9H-fluoren-9-one chemical properties and structure
3-methyl-9H-fluoren-9-one chemical properties and structure
A-1 Technical Guide: 3-methyl-9H-fluoren-9-one
Abstract
This technical guide provides a comprehensive overview of 3-methyl-9H-fluoren-9-one, a substituted aromatic ketone of interest in medicinal chemistry and materials science. We delve into its core chemical properties, molecular structure, synthesis protocols, and potential applications. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to support advanced research and development activities. We will explore the causality behind its structural characteristics and reactivity, grounding all claims in authoritative references.
Introduction and Significance
3-methyl-9H-fluoren-9-one belongs to the fluorenone family, a class of aromatic organic compounds characterized by a dibenzofuran core with a ketone group at the 9-position.[1] The parent compound, 9H-fluoren-9-one, is a yellow, polar molecule with the chemical formula C₁₃H₈O.[1] Fluorenones are significant scaffolds in medicinal chemistry, forming the structural basis for molecules with antibiotic, anticancer, antiviral, and neuromodulatory activities.[1][2] Their unique, tunable physicochemical and photophysical properties also make them valuable in materials science for applications such as organic light-emitting diodes (OLEDs), semiconductors, and dyes.[1][3]
The addition of a methyl group at the 3-position of the fluorenone core, creating 3-methyl-9H-fluoren-9-one, subtly modifies its electronic properties, solubility, and steric profile. These modifications can influence its biological activity and material characteristics, making it a target for synthesis and evaluation in various research contexts. This guide will serve as a foundational resource for understanding and utilizing this specific derivative.
Molecular Structure and Chemical Properties
The fundamental identity of 3-methyl-9H-fluoren-9-one is defined by its molecular structure and resulting chemical properties.
Chemical Structure
The structure consists of a tricyclic system where two benzene rings are fused to a central five-membered ring containing a carbonyl group. A methyl group is substituted at the C3 position.
Caption: Chemical structure of 3-methyl-9H-fluoren-9-one.
Physicochemical and Spectroscopic Data
Quantitative data provides a clear fingerprint for the identification and characterization of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O | [4][5] |
| Molecular Weight | 194.23 g/mol | [4][5] |
| CAS Number | 1705-89-1 | [4] |
| Melting Point | 69 °C | [6] |
| Boiling Point | 357.7 ± 12.0 °C (Predicted) | [6] |
| Appearance | Yellow Solid (Inferred from parent compound) | [7][8] |
| Solubility | Insoluble in water; Soluble in alcohol, acetone, benzene (Inferred from parent compound) | [7][8] |
Spectroscopic Data Summary:
| Spectroscopy | Key Features | Source |
| IR (Infrared) | The NIST Chemistry WebBook provides an IR spectrum measured in a CCl₄/CS₂ solution. Key absorptions would include a strong C=O stretch characteristic of the ketone (typically ~1715 cm⁻¹) and C-H stretches for the aromatic and methyl groups. | [4] |
| MS (Mass Spec.) | Molecular Ion (M⁺) peak at m/z = 194.073. | [5] |
Synthesis and Reaction Pathways
The synthesis of substituted fluorenones is a well-explored area of organic chemistry, offering multiple pathways to the target molecule.[9] The most direct and common method for preparing 3-methyl-9H-fluoren-9-one is through the oxidation of its corresponding hydrocarbon precursor, 3-methyl-9H-fluorene.
General Synthesis Workflow: Oxidation of 3-methyl-9H-fluorene
This method is highly efficient and utilizes air as a green oxidant, making it a preferred route in many laboratory and industrial settings.[10]
Caption: General workflow for the synthesis of 3-methyl-9H-fluoren-9-one.
Detailed Experimental Protocol
The following protocol is adapted from a general, highly efficient method for the aerobic oxidation of fluorene derivatives.[10][11]
Materials:
-
3-methyl-9H-fluorene
-
Tetrahydrofuran (THF), solvent grade
-
Potassium hydroxide (KOH), pellets or powder
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard filtration apparatus
-
Rotary evaporator
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 3-methyl-9H-fluorene in THF. A typical weight ratio is 1 part fluorene derivative to 4-6 parts THF.[11]
-
Catalyst Addition: Add potassium hydroxide (KOH) to the solution. The molar ratio of the fluorene derivative to KOH should be between 1:0.5 and 1:2.5.[11]
-
Reaction: Vigorously stir the mixture at room temperature under normal atmospheric pressure. The reaction vessel should be open to the air to allow for oxidation. The reaction is typically complete within 1 to 8 hours.[11]
-
Causality: The strong base (KOH) deprotonates the C9 position of the fluorene, creating a carbanion. This carbanion is susceptible to oxidation by atmospheric oxygen, leading to the formation of the ketone. THF is an ideal solvent as it solubilizes the nonpolar starting material and is relatively stable under these basic conditions.
-
-
Work-up: Upon completion (monitored by TLC), filter the reaction mixture to remove any insoluble inorganic salts.
-
Solvent Removal: Remove the THF from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting solid residue with deionized water to remove any remaining KOH and other water-soluble impurities.
-
Drying: Dry the purified solid product to yield 3-methyl-9H-fluoren-9-one. Purity and yield for this class of reaction are reported to be as high as 99% and 98-99%, respectively.[11]
Applications in Research and Development
The fluorenone scaffold is a recurrent structural motif in compounds with significant biological and material relevance.[1]
Drug Development and Medicinal Chemistry
Fluorenone derivatives have been investigated for a wide range of therapeutic applications.[1]
-
Antiviral Agents: The fluorenone derivative Tilorone is a known antiviral agent that has been explored as a potential therapeutic for viruses like Ebola and SARS-CoV-2.[12] Modifications to this scaffold, such as the introduction of a methyl group, are a common strategy for optimizing activity and pharmacokinetic properties.
-
Anticancer and Antimicrobial Activity: Various substituted fluorenones have demonstrated potent anticancer, antibiotic, and antifungal properties.[1][2] The specific substitution pattern on the aromatic rings plays a critical role in the compound's mechanism of action and potency.
-
Enzyme Inhibition: Certain fluorenone-based compounds have been identified as inhibitors of key enzymes, such as telomerase or viral proteases, making them attractive candidates for further development.[2][12]
Materials Science
The rigid, planar, and conjugated structure of the fluorenone system imparts valuable electronic and optical properties.[1]
-
Organic Electronics: Fluorenones are used as building blocks for semiconducting polymers and components in organic light-emitting diodes (LEDs) and solar cells.[12] The electron-withdrawing nature of the ketone group combined with the electron-donating potential of the aromatic rings creates a unique electronic profile that can be fine-tuned with substituents like the methyl group.
-
Photophysics: The photophysical processes of fluorenone, including its fluorescence and phosphorescence, are well-studied and can be modulated by solvent polarity and substitution. This makes its derivatives useful as molecular probes and in the development of advanced phosphors.[13]
Conclusion
3-methyl-9H-fluoren-9-one is a valuable derivative of the versatile fluorenone chemical family. Its structure and properties make it a compound of interest for both medicinal chemists exploring new therapeutic agents and materials scientists developing novel organic electronic materials. The synthesis via aerobic oxidation of 3-methyl-9H-fluorene represents an efficient, high-yield, and environmentally conscious method for its preparation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their discovery and development pipelines.
References
-
A Perspective on Synthesis and Applications of Fluorenones. (2020). ResearchGate. Available at: [Link]
-
3-Methyl-9-fluorenone. NIST WebBook. Available at: [Link]
-
Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Biologically important fluorenones. Fluorenone moiety is blue highlighted. (n.d.). ResearchGate. Available at: [Link]
-
3-Methylfluoren-9-one - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
-
9-Fluorenone derivatives drugs. (n.d.). ResearchGate. Available at: [Link]
-
Photophysical processes in fluorenone. (n.d.). The Journal of Physical Chemistry. Available at: [Link]
-
Fluorenone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of fluorenone derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Reduction of 9-Fluorenone. (2021). YouTube. Available at: [Link]
-
9H-fluoren-9-one. Chemister.ru. Available at: [Link]
-
Fluorenone. PubChem. Available at: [Link]
-
Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. (2022). MDPI. Available at: [Link]
-
Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (2005). Green Chemistry (RSC Publishing). Available at: [Link]
-
Fluorenone. Wikipedia. Available at: [Link]
- Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds. (2008). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methyl-9-fluorenone [webbook.nist.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 9H-Fluoren-9-one, 3-methyl- CAS#: 1705-89-1 [m.chemicalbook.com]
- 7. 9H-fluoren-9-one [chemister.ru]
- 8. Fluorenone - Wikipedia [en.wikipedia.org]
- 9. Fluorenone synthesis [organic-chemistry.org]
- 10. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 12. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
